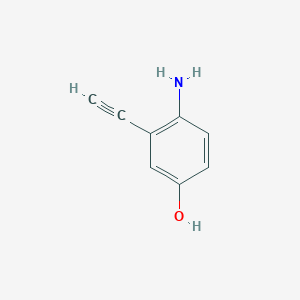

4-Amino-3-ethynylphenol

Description

Properties

IUPAC Name |

4-amino-3-ethynylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-2-6-5-7(10)3-4-8(6)9/h1,3-5,10H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWAVJRAWTNPFGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC(=C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260830-46-3 | |

| Record name | 4-amino-3-ethynylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-ethynylphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically requires an aryl halide precursor, such as 4-bromo-3-nitrophenol, which undergoes substitution with an ethynyl nucleophile under basic conditions to form the desired product. The reaction conditions often include the use of a palladium catalyst, copper iodide, and a base such as triethylamine .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-ethynylphenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The amino group can be reduced to form corresponding amines using reducing agents like sodium borohydride.

Substitution: The ethynyl group can participate in substitution reactions, such as halogenation or alkylation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents (e.g., bromine), alkylating agents (e.g., alkyl halides).

Major Products:

Oxidation: Quinones.

Reduction: Amines.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Amino-3-ethynylphenol is being investigated for its potential therapeutic properties, particularly in cancer treatment. Its structural features allow it to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways.

Case Study: Anticancer Properties

Research indicates that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines. For instance, a study showed that certain derivatives inhibited cell proliferation by inducing apoptosis through mitochondrial pathways .

The compound has shown promise in antimicrobial and anti-inflammatory activities. Studies have demonstrated its effectiveness against various bacterial strains, indicating its potential as a broad-spectrum antimicrobial agent.

Table 1: Biological Activities of this compound

Materials Science

In materials science, this compound serves as a building block for synthesizing advanced materials such as polymers and dyes. Its unique structure allows for the formation of cross-linked networks that enhance the thermal stability and mechanical properties of materials.

Case Study: Polymer Synthesis

Recent studies have utilized this compound in the synthesis of heat-resistant polymers through radical polymerization techniques. These polymers exhibited improved thermal stability compared to traditional phenolic resins .

Chemical Synthesis

The compound is used as an intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including oxidation, reduction, and substitution reactions.

Table 2: Chemical Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Oxidation | Converts to quinones or other oxygenated derivatives | Quinones |

| Reduction | Converts ethynyl group to ethyl or ethylene | Various amines |

| Substitution | Forms halogenated or alkylated derivatives | Halogenated derivatives |

Mechanism of Action

The mechanism of action of 4-Amino-3-ethynylphenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ethynyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

4-Amino-2-phenylphenol

- Structure: Features a phenyl group (-C₆H₅) at the ortho position and an amino group (-NH₂) at the para position relative to the hydroxyl group.

- Key Data: Property Value Source CAS No. 19434-42-5 Molecular Formula C₁₂H₁₁NO Toxicity Not thoroughly studied First Aid (Skin) Wash with soap/water

- The ethynyl group’s linear geometry and sp-hybridized carbon may enhance rigidity or enable click chemistry applications, which are absent in phenyl-substituted analogs.

3-Nitro-N-(2-Hydroxyethyl)-4-Aminophenol

- Structure: Contains a nitro (-NO₂) group at the meta position, an amino group (-NH₂) at the para position, and a hydroxyethyl (-CH₂CH₂OH) side chain.

- Key Data: Property Value Source CAS No. 65235-31-6 Molecular Formula C₈H₁₀N₂O₄ Molecular Weight 198.176 g/mol Synonyms HC Red B54, etc.

- Comparison: The nitro group in this compound is a strong electron-withdrawing substituent, which could reduce electron density at the aromatic ring compared to the electron-rich ethynyl group in this compound.

Ethyl 2-Amino-4-(4-Chlorophenyl)Thiophene-3-Carboxylate

- Structure : A thiophene-based derivative with a 4-chlorophenyl group and ester functionality.

- Key Data: Property Value Source CAS No. Not specified Molecular Formula C₁₄H₁₃ClN₂O₂S Applications Pharmaceutical intermediates

- Comparison: The thiophene core and chlorophenyl group introduce heterocyclic and halogenated characteristics, diverging significantly from this compound’s phenol backbone. Such structural differences highlight the ethynyl group’s role in enabling alkyne-specific reactions (e.g., Sonogashira coupling) unavailable in thiophene-based systems.

Critical Analysis and Limitations

- Data Gaps: No direct evidence for this compound exists in the provided sources, requiring reliance on analog-based inferences.

- Functional Group Impact : Ethynyl groups may confer distinct reactivity (e.g., participation in cycloadditions) compared to nitro, phenyl, or ester substituents in analogs.

- Safety: Analog compounds like 4-Amino-2-phenylphenol lack comprehensive toxicological profiles, emphasizing the need for caution in handling .

Biological Activity

4-Amino-3-ethynylphenol is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including an amino group and an ethynyl group attached to a phenolic ring. This compound is being investigated for various biological activities, particularly in oncology and other therapeutic areas.

- Chemical Formula : C_9H_9N_1O

- Molecular Weight : 149.18 g/mol

- Structure : The compound consists of a phenyl ring with an amino group (-NH2) and an ethynyl group (-C≡CH), which enhances its reactivity and potential for further functionalization.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Its ability to inhibit specific protein kinases involved in cancer cell proliferation has been a focal point of research.

- Mechanism of Action : The compound is believed to modulate the activity of certain protein kinases that are overexpressed in various cancers, such as anaplastic large cell lymphoma (ALCL) and melanoma. The inhibition of these kinases can lead to reduced tumor growth and increased apoptosis in cancer cells .

Cytotoxicity Studies

A series of cytotoxicity assays have been performed to evaluate the effectiveness of this compound against different cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Significant growth inhibition |

| MCF-7 (Breast Cancer) | 20 | Moderate cytotoxicity |

| A549 (Lung Cancer) | 25 | Reduced cell viability |

These findings suggest that this compound exhibits selective cytotoxicity, making it a candidate for further development as an anticancer agent .

Study 1: Inhibition of ALK Fusion Proteins

A study investigated the effects of this compound on ALK fusion proteins, which are implicated in several cancers. The compound demonstrated a capacity to inhibit the phosphorylation activity of these proteins, leading to decreased cellular proliferation in ALCL models .

Study 2: Antiproliferative Effects on Breast Cancer Cells

In another case study focusing on MCF-7 breast cancer cells, treatment with this compound resulted in G1 phase arrest, indicating its potential role in cell cycle regulation. The study reported that this compound could be a valuable addition to existing therapies for hormone-sensitive breast cancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.